Arochlor 1254

Descripción

Aroclor 1254 is a commercial mixture of PCBs with an average chlorine content of 54%. It is composed of mainly pentachlorobiphenyls (71.44%) and hexachlorobuphenyls (21.97%) and also includes mono-, bi-, tri, tetra-, hexa, and nonachlorinated homologs. Polychlorinated biphenyls (PCBs) are a group of 209 synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. PCBs were manufactured as commercial mixtures but banned in the 1970's because they were found to bioaccumulate in the environment and cause harmful health effects. However, PCBs do not break down readily and are still found in the environment. (L4)

See also: Polychlorinated Biphenyls (component of).

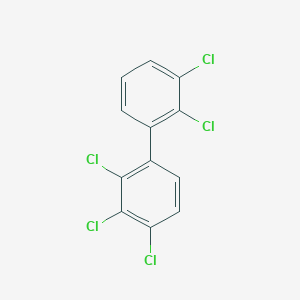

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3-trichloro-4-(2,3-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-8-3-1-2-6(10(8)15)7-4-5-9(14)12(17)11(7)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGNBQPSMWGAJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274189 | |

| Record name | 2,2',3,3',4-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale-yellow, viscous liquid or solid (below 50 degrees F) with a mild, hydrocarbon odor; [NIOSH], LIGHT YELLOW VISCOUS LIQUID., Colorless to pale-yellow, viscous liquid or solid (below 50 °F) with a mild, hydrocarbon odor. | |

| Record name | Chlorodiphenyl (54% chlorine) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POLYCHLORINATED BIPHENYL (AROCLOR 1254) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0939 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/121 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorodiphenyl (54% chlorine) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Distillation range 365-390 °C, 689-734 °F | |

| Record name | Aroclor 1254 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/121 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorodiphenyl (54% chlorine) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

222 °C, >286 °F | |

| Record name | Chlorodiphenyl (54% chlorine) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/121 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Solubility in water varies because Aroclors are variable mixtures., In water, 70 ppb, In water, 12 ug/L at 25 °C, In water: 0.01 ppm, For more Solubility (Complete) data for Aroclor 1254 (6 total), please visit the HSDB record page., Solubility in water: none, Insoluble | |

| Record name | Aroclor 1254 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POLYCHLORINATED BIPHENYL (AROCLOR 1254) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0939 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chlorodiphenyl (54% chlorine) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.495 at 65 °C/4 °C; 1505 at 15.5 °C/4 °C, Relative density (water = 1): 1.5, 1.3-1.8, (77 °F): 1.38 | |

| Record name | Aroclor 1254 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POLYCHLORINATED BIPHENYL (AROCLOR 1254) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0939 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/121 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorodiphenyl (54% chlorine) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.000077 [mmHg], 7.71X10-5 mm Hg at 25 °C (avg), Vapor pressure, Pa at 25 °C: 0.01, 0.00006 mmHg | |

| Record name | Chlorodiphenyl (54% chlorine) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aroclor 1254 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POLYCHLORINATED BIPHENYL (AROCLOR 1254) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0939 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/121 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorodiphenyl (54% chlorine) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Chlorinated dibenzofurans /tetra-, penta-, and hexa-PDCFs/ were identified in all Aroclor preparations /1248, 1254, 1260/ except Aroclor 1016/ at levels from 0.8 to 2 ppm/, Polychlorinated napthalenes have also been identified in Aroclor 1254., The PCDF levels are (in ppm): Cl3, 0.063; Cl4, 0.1-0.2; Cl5, 0.2-0.4; Cl6, 0.9-1.4; Cl7, 0.96., Toxic PCDF levels in ppm: 2,3,7,8-Cl4, 0.053; 1,2,3,4,8-/1,2,3,7,8,- TCDF, 0.9; 2,3,4,7,8-PECDF,0.49; 1,2,3,4,7,9-/1,2,3,4,7,8-HXCDF, 2.5; 1,2,3,6,7, 8-TCDF, 0.9; 2,3,4,7,8-HXCDF, 0.13., Analysis of the technical PCB, Aroclor 1254 revealed the presence of a series of brominated contaminants. | |

| Record name | Aroclor 1254 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellow, viscous liquid, Colorless to pale-yellow, viscous liquid or solid (below 50 degrees F) | |

CAS No. |

52663-62-4, 11097-69-1 | |

| Record name | PCB 82 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aroclor 1254 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011097691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PCB 1254 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',4-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88Z0CKE07W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aroclor 1254 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POLYCHLORINATED BIPHENYL (AROCLOR 1254) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0939 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/121 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

50 °F | |

| Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/121 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorodiphenyl (54% chlorine) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Composition of Aroclor 1254

For Researchers, Scientists, and Drug Development Professionals

Aroclor 1254 is a significant commercial mixture of polychlorinated biphenyls (PCBs) that was widely used in industrial applications before being banned due to its environmental persistence and toxic effects.[1][2] This technical guide provides a detailed overview of its chemical composition, the analytical methods used for its characterization, and its key physicochemical properties.

Introduction to Aroclor 1254

Aroclor 1254 is one of many PCB mixtures sold under the Aroclor trade name by the Monsanto Company.[3] The naming convention "1254" indicates a 12-carbon biphenyl (B1667301) structure and an average chlorine content of approximately 54% by mass.[4][5] Like other Aroclors, it is not a single compound but a complex mixture of up to 209 distinct PCB congeners, each with a different number and position of chlorine atoms on the biphenyl skeleton.[2] These mixtures were valued for their chemical inertness, thermal stability, and electrical insulating properties, leading to their use as coolants and lubricants in transformers, capacitors, and other electrical equipment.[2][6]

The congener composition of Aroclor 1254 can vary between different production batches.[7][8] Notably, lots produced after 1971 may have a different toxicological profile due to changes in the manufacturing process, resulting in higher concentrations of certain toxic co-planar congeners and polychlorinated dibenzofurans (PCDFs).[9]

Physicochemical Properties

Aroclor 1254 is a light-yellow, viscous liquid or sticky resin.[10] Its high molecular weight and chlorine content contribute to its low volatility, low water solubility, and high solubility in organic solvents and lipids. These properties are key to its environmental persistence and tendency to bioaccumulate in food chains.[6]

Table 1: General Physicochemical Properties of Aroclor 1254

| Property | Value |

| Appearance | Light-yellow, viscous liquid[10] |

| Average Molecular Weight | 328 g/mol [10] |

| Chlorine Content | ~54% by weight[4][5] |

| Boiling Point | 365–390 °C |

| Density at 25°C | 1.54 g/cm³[10] |

| Vapor Pressure at 25°C | 7.71 x 10⁻⁵ mm Hg[10] |

| Water Solubility | 0.012 mg/L at 24°C[10] |

| Log K_ow (Octanol-Water Partition Coeff.) | 6.5[10] |

Chemical Composition

The composition of Aroclor 1254 is dominated by pentachlorobiphenyls, with significant amounts of tetrachloro- and hexachlorobiphenyls. The specific distribution of these congeners determines the physical and toxicological properties of the mixture. The table below presents a summary of the congener distribution by homolog group and a detailed list of the most abundant individual congeners.

Table 2: PCB Homolog Distribution in Aroclor 1254 (Weight %)

| Homolog Group | Chlorine Atoms | Typical Weight % |

| Trichlorobiphenyls | 3 | < 0.5 |

| Tetrachlorobiphenyls | 4 | 16 - 25 |

| Pentachlorobiphenyls | 5 | 48 - 60 |

| Hexachlorobiphenyls | 6 | 15 - 28 |

| Heptachlorobiphenyls | 7 | 1 - 8 |

Note: Percentages are approximate and can vary between different lots and analytical methods.

Table 3: Major PCB Congeners in Aroclor 1254 (Weight %)

| PCB No. (IUPAC) | Structure | Typical Weight % |

| 118 | 2,3',4,4',5-Pentachlorobiphenyl | 5 - 12 |

| 105 | 2,3,3',4,4'-Pentachlorobiphenyl | 3 - 9 |

| 153 | 2,2',4,4',5,5'-Hexachlorobiphenyl | 3 - 8 |

| 138 | 2,2',3,4,4',5'-Hexachlorobiphenyl | 4 - 8 |

| 99 | 2,2',4,4',5-Pentachlorobiphenyl | 3 - 7 |

| 110 | 2,3,3',4',6-Pentachlorobiphenyl | 3 - 7 |

| 87 | 2,2',3,4,5-Pentachlorobiphenyl | 2 - 6 |

| 128 | 2,2',3,3',4,4'-Hexachlorobiphenyl | 1 - 5 |

| 149 | 2,2',3,4',5',6-Hexachlorobiphenyl | 1 - 5 |

| 146 | 2,2',3,4,5,5'-Hexachlorobiphenyl | 1 - 4 |

Source: Data compiled from multiple analytical studies. Congener percentages can vary significantly between different Aroclor 1254 lots.[7][8]

Experimental Protocols for Compositional Analysis

The determination of the congener-specific composition of Aroclor 1254 is a complex analytical task. The standard method is high-resolution gas chromatography (HRGC).

Methodology: EPA Method 8082A - PCBs by Gas Chromatography

This method is widely used for the determination of PCBs as Aroclors or as individual congeners in various matrices.[11][12]

1. Sample Extraction:

-

A representative sample is extracted using a suitable solvent (e.g., hexane, acetone/hexane mixture).

-

The extraction technique depends on the matrix. For solid samples, Soxhlet extraction or pressurized fluid extraction may be used. Liquid-liquid extraction is used for aqueous samples.[12]

2. Extract Cleanup:

-

The raw extract often contains interfering compounds that can co-elute with PCBs.

-

A cleanup step is mandatory to remove these interferences. Common techniques include:

-

Adsorption Chromatography: Using silica (B1680970) gel or Florisil columns to separate PCBs from polar interferences.

-

Sulfuric Acid/Permanganate Cleanup (EPA Method 3665): This aggressive cleanup is effective for removing many organic interferences but will destroy certain pesticides.[11][12]

-

Gel Permeation Chromatography (GPC): Separates PCBs from high-molecular-weight lipids.

-

3. Instrumental Analysis:

-

Gas Chromatograph (GC): An Agilent 7890A GC or equivalent is used.[4]

-

Column: A capillary column with low bleed and high thermal stability is essential for resolving the complex mixture of congeners. A common choice is a dual-column setup (e.g., Rtx-CLPesticides and Rtx-CLPesticides2) for confirmation.[13]

-

Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like PCBs and is the standard detector for this method.[1][13][14] Alternatively, a mass spectrometer (MS) can be used for definitive identification.[4][15]

-

Carrier Gas: Helium or hydrogen is used as the carrier gas.[4]

-

Injection: A small volume (e.g., 1 µL) of the cleaned extract is injected into the GC.[1]

-

Temperature Program: The GC oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute and separate the congeners based on their boiling points.

4. Quantification:

-

Aroclor Quantification: The chromatogram of the sample is compared to chromatograms of known Aroclor standards. Several (typically 3-5) of the largest, most characteristic peaks are selected, and their response factors are averaged for quantification.[1]

-

Congener-Specific Quantification: This approach requires individual standards for each congener of interest. The concentration of each congener is determined from its peak area relative to a calibration curve generated from the standards.[15]

Visualization of Analytical Workflow

The following diagram illustrates the typical workflow for the analysis of Aroclor 1254.

References

- 1. gcms.cz [gcms.cz]

- 2. 2,2',3,3',4-Pentachlorobiphenyl | C12H5Cl5 | CID 40470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eurofins.com.au [eurofins.com.au]

- 4. gcms.cz [gcms.cz]

- 5. epa.gov [epa.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 8. researchgate.net [researchgate.net]

- 9. oto-env.com [oto-env.com]

- 10. Table 4-3, Physical and Chemical Properties of Some Aroclorsa - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. NEMI Method Summary - 8082A [nemi.gov]

- 13. Method 8082A: Polychlorinated Biphenyls (PCBs) Analysis by GC [restek.com]

- 14. alphalab.com [alphalab.com]

- 15. ftp.sccwrp.org [ftp.sccwrp.org]

Aroclor 1254: A Deep Dive into its Congener Distribution and Analytical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the congener distribution and analytical profile of Aroclor 1254, a historically significant commercial mixture of polychlorinated biphenyls (PCBs). Understanding the specific congener composition of Aroclor 1254 is critical for assessing its toxicological and environmental impact, as the biological activity of individual PCB congeners can vary significantly. This document details the quantitative congener distribution, outlines the experimental protocols for its analysis, and provides visual representations of key concepts and workflows.

Congener Distribution of Aroclor 1254

Aroclor 1254 is characterized by a chlorine content of approximately 54% by weight.[1] However, the precise congener composition can exhibit notable variations between different production lots.[2][3] The manufacturing process involved the chlorination of biphenyl, which resulted in a complex mixture of PCB congeners.[4] Below is a summary of the approximate weight percent of PCB homologs typically found in Aroclor 1254.

| Homolog Group (Chlorine Atoms) | Chemical Formula | Approximate Weight Percent (%) in Aroclor 1254 (Lot G4) |

| Monochlorobiphenyls (1) | C12H9Cl | Not Detected |

| Dichlorobiphenyls (2) | C12H8Cl2 | < 0.05 |

| Trichlorobiphenyls (3) | C12H7Cl3 | 0.5 |

| Tetrachlorobiphenyls (4) | C12H6Cl4 | 15.5 |

| Pentachlorobiphenyls (5) | C12H5Cl5 | 53.0 |

| Hexachlorobiphenyls (6) | C12H4Cl6 | 27.5 |

| Heptachlorobiphenyls (7) | C12H3Cl7 | 3.5 |

| Octachlorobiphenyls (8) | C12H2Cl8 | Not Detected |

| Nonachlorobiphenyls (9) | C12H1Cl9 | Not Detected |

| Decachlorobiphenyl (10) | C12Cl10 | Not Detected |

Source: Adapted from Frame et al. (1996) as presented in the ATSDR Toxicological Profile for Polychlorinated Biphenyls.[5]

The following table details the distribution of some of the most abundant individual congeners within Aroclor 1254 by weight percent. It is important to note that co-elution of certain congeners can occur during chromatographic analysis, leading to their combined reporting.

| PCB Congener (Ballschmiter-Zell No.) | Structure | Approximate Weight Percent (%) |

| 87 | 2,2',3,4,5'-PeCB | 2.1 |

| 99 | 2,2',4,4',5-PeCB | 6.5 |

| 101 | 2,2',4,5,5'-PeCB | 4.9 |

| 105 | 2,3,3',4,4'-PeCB | 1.8 |

| 110 | 2,3,3',4',6-PeCB | 3.6 |

| 118 | 2,3',4,4',5-PeCB | 5.4 |

| 128 | 2,2',3,3',4,4'-HxCB | 1.5 |

| 138 | 2,2',3,4,4',5'-HxCB | 5.8 |

| 149 | 2,2',3,4',5',6-HxCB | 2.9 |

| 153 | 2,2',4,4',5,5'-HxCB | 7.2 |

| 170 | 2,2',3,3',4,4',5-HpCB | 1.2 |

| 180 | 2,2',3,4,4',5,5'-HpCB | 2.5 |

Note: The weight percentages are approximations and can vary between different Aroclor 1254 lots. The selection of congeners is based on their typical abundance.

Experimental Protocols for Aroclor 1254 Congener Analysis

The accurate determination of the congener-specific profile of Aroclor 1254 requires meticulous analytical procedures. The most widely accepted and rigorous method is the U.S. Environmental Protection Agency (EPA) Method 1668, which employs high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).[6][7] This method allows for the separation, identification, and quantification of all 209 PCB congeners.

Sample Preparation

The initial step involves the extraction of PCBs from the sample matrix. The choice of extraction technique depends on the nature of the sample (e.g., soil, water, biological tissue).

-

Solid Samples (Soil, Sediment, Tissue):

-

Soxhlet Extraction: This is a classic and exhaustive technique. The sample is mixed with a drying agent like anhydrous sodium sulfate (B86663) and extracted with a suitable solvent (e.g., hexane/acetone or methylene (B1212753) chloride) for 16-24 hours.[8][9]

-

Pressurized Liquid Extraction (PLE): A more modern and faster technique that uses elevated temperatures and pressures to extract the analytes with a smaller volume of solvent.[10]

-

-

Aqueous Samples (Water):

-

Liquid-Liquid Extraction (LLE): The water sample is extracted multiple times with an immiscible organic solvent (e.g., dichloromethane) in a separatory funnel.[6]

-

Solid-Phase Extraction (SPE): The water sample is passed through a cartridge containing a solid adsorbent that retains the PCBs, which are then eluted with a small volume of solvent.[8]

-

Extract Cleanup

Crude extracts often contain interfering compounds that can affect the accuracy of the analysis. Therefore, a cleanup step is essential to remove these matrix interferences.

-

Sulfur Removal: For sediment and some soil samples, elemental sulfur can interfere with the analysis. This is typically removed by treatment with copper powder.[8]

-

Lipid Removal: For biological tissues with high-fat content, lipids must be removed. This can be achieved through:

-

Gel Permeation Chromatography (GPC): Separates compounds based on their molecular size.[6]

-

Florisil or Silica Gel Chromatography: These adsorbents are used to separate PCBs from interfering compounds based on polarity.[6][8]

-

Acid/Base Partitioning: Back-extraction with sulfuric acid and/or base can be used to remove certain interferences.[7]

-

Instrumental Analysis

-

High-Resolution Gas Chromatography (HRGC): The cleaned-up extract is injected into a gas chromatograph equipped with a long capillary column (e.g., SPB-octyl).[7] The different PCB congeners are separated based on their boiling points and interaction with the stationary phase of the column.

-

High-Resolution Mass Spectrometry (HRMS): The separated congeners are then introduced into a high-resolution mass spectrometer. HRMS provides very high mass accuracy, allowing for the selective detection and quantification of each congener, even in complex matrices, by monitoring for their exact mass-to-charge ratios.[9] Isotope dilution, using 13C-labeled internal standards, is employed for accurate quantification.[9]

Visualizing Key Processes

To further elucidate the analytical workflow and the classification of PCB congeners, the following diagrams are provided.

References

- 1. epa.gov [epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Table 4-4, Approximate Weight Percent of PCB Homologs in Some Aroclors - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. nj.gov [nj.gov]

- 8. epa.gov [epa.gov]

- 9. lspa.memberclicks.net [lspa.memberclicks.net]

- 10. Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]

Data Presentation: Physical and Chemical Properties

An In-depth Technical Guide on the Physical and Chemical Properties of Aroclor 1254

Aroclor 1254 is a complex mixture of polychlorinated biphenyls (PCBs) that was formerly manufactured and widely used in various industrial applications.[1] It is identified by the CAS number 11097-69-1.[2] The naming convention "1254" indicates a biphenyl (B1667301) structure (the "12") and an approximate chlorine content of 54% by mass.[3] Due to their environmental persistence and toxicity, the production of Aroclors was banned in the United States in 1977.[4] However, their stability means they remain present in the environment, necessitating continued research into their properties and behavior.[5] This guide provides a detailed overview of the physical and chemical properties of Aroclor 1254, experimental protocols for its analysis, and visualizations of key processes.

The following tables summarize the key physical and chemical properties of Aroclor 1254. As a mixture of different PCB congeners, some properties are presented as ranges or averages.

Table 1: General and Physical Properties of Aroclor 1254

| Property | Value | Source(s) |

| CAS Number | 11097-69-1 | [2][6] |

| Molecular Formula | C₁₂H₅Cl₅ (average) | [7] |

| Average Molecular Weight | 326.43 - 328 g/mol | [7][8] |

| Physical State | Light yellow, viscous liquid; becomes a sticky resin at 10°C | [8][9][10] |

| Boiling Point | 365–390 °C | [8] |

| Density | 1.54 g/cm³ at 25°C | [8] |

| Vapor Pressure | 7.71 x 10⁻⁵ mm Hg at 25°C (0.01 Pa) | [8][9] |

| Flash Point | >100 °C (>210 °F) | [11] |

Table 2: Solubility and Partitioning Behavior of Aroclor 1254

| Property | Value | Source(s) |

| Water Solubility | 0.012 - 0.043 mg/L at 20-24°C | [8] |

| Organic Solvent Solubility | Very soluble in nonpolar organic solvents and lipids | [8][12] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 6.30 - 6.5 | [8][9] |

| Henry's Law Constant | 2.83 x 10⁻⁴ atm·m³/mol at 25°C | [8] |

Experimental Protocols

The determination of Aroclor 1254 in environmental samples requires sensitive and specific analytical methods due to its complex nature and low concentrations. Gas chromatography (GC) is the most common technique, often coupled with an electron capture detector (ECD) or mass spectrometry (MS).[13][14]

Determination of Aroclor 1254 in Water

A robust method for analyzing Aroclor 1254 in water samples involves solid-phase extraction (SPE) followed by gas chromatography.[15]

Methodology:

-

Sample Preparation: A 1000 mL water sample is acidified to a pH of 1.0 using sulfuric acid (1:1, v:v).

-

Solid-Phase Extraction (SPE): The acidified sample is passed through a polystyrene–divinylbenzene (PS–DVB) SPE cartridge. The PS–DVB sorbent is effective for trapping the PCB congeners present in Aroclor 1254.

-

Elution: The trapped analytes are eluted from the cartridge using 6.0 mL of an n-hexane/ethyl acetate (B1210297) (1:1, v:v) mixture.

-

Analysis: The eluate is then concentrated and analyzed by gas chromatography with a parallel column and dual electron capture detector (GC-ECD).

-

Quantification: Sample quantification is performed by comparing the resulting chromatogram patterns and peak areas to those of certified Aroclor 1254 standards.[14][15] This method has a reported detection limit of 0.053 μg/L.[15]

Determination of Aroclor 1254 in Soil

For soil matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method provides an efficient and reliable approach for sample preparation prior to GC-MS analysis.[13]

Methodology:

-

Extraction: A representative soil sample is homogenized. PCBs are extracted from the soil using an acetonitrile/water solvent system with vigorous shaking.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The resulting extract is cleaned up using a d-SPE sorbent, with diatomaceous earth being particularly effective. This step removes interfering matrix components.

-

Centrifugation: The sample is centrifuged to separate the cleaned extract from the sorbent and residual soil particles.

-

Analysis: The supernatant is collected and analyzed by gas chromatography-mass spectrometry (GC-MS).

-

Quantification: A multi-point calibration curve is generated using standard solutions of Aroclor 1254. The concentration in the sample is determined against this curve. This method has achieved recovery values between 95.3% and 103.2% with a limit of detection of 1.9 µg/kg.[13]

Mandatory Visualization

The following diagrams illustrate key logical relationships and experimental workflows related to Aroclor 1254.

Caption: Environmental fate and transport pathways of Aroclor 1254.

Caption: Workflow for the analysis of Aroclor 1254 in water samples.

Caption: Workflow for the analysis of Aroclor 1254 in soil samples.

References

- 1. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Chemical information [cerc.usgs.gov]

- 3. gcms.cz [gcms.cz]

- 4. 2,2',3,3',4-Pentachlorobiphenyl | C12H5Cl5 | CID 40470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. accustandard.com [accustandard.com]

- 7. scbt.com [scbt.com]

- 8. Table 4-3, Physical and Chemical Properties of Some Aroclorsa - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ICSC 0939 - POLYCHLORINATED BIPHENYL (AROCLOR 1254) [chemicalsafety.ilo.org]

- 10. oto-env.com [oto-env.com]

- 11. accustandard.com [accustandard.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. mdpi.com [mdpi.com]

- 14. www2.gov.bc.ca [www2.gov.bc.ca]

- 15. researchgate.net [researchgate.net]

Historical production and use of Aroclor 1254

An In-depth Technical Guide to the Historical Production and Use of Aroclor 1254

This technical guide provides a comprehensive overview of the historical production, industrial applications, and toxicological analysis of Aroclor 1254, a prominent polychlorinated biphenyl (B1667301) (PCB) mixture. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and the molecular pathways affected by this compound.

Historical Production and Properties

Aroclor 1254 is a commercial mixture of polychlorinated biphenyls characterized by a chlorine content of 54% by weight. It is a light yellow, viscous liquid that was exclusively manufactured by the Monsanto Chemical Company in the United States.[1][2][3] Commercial production of PCBs began in 1929, and Monsanto became the sole U.S. producer after acquiring the Swann Chemical Company in 1935.[4] The production of Aroclor 1254, along with other PCBs, was discontinued (B1498344) in the United States in August 1977, preceding the official ban on PCB manufacturing by the U.S. Environmental Protection Agency (EPA) in 1979 under the Toxic Substances Control Act (TSCA).[5]

The manufacturing process for most of Aroclor 1254 (referred to as Type 1) involved the chlorination of biphenyl with anhydrous chlorine using a catalyst like iron filings or ferric chloride. The extent of chlorination was controlled by the duration of the chlorine contact time.[6] In the early 1970s, a change in the manufacturing process resulted in a "late-production" or Type 2 Aroclor 1254. This variant was produced by re-chlorinating the by-products from the manufacturing of Aroclor 1016.[1] While physically similar to Type 1, Type 2 Aroclor 1254 had a different congener composition, with higher concentrations of certain toxic co-planar congeners and polychlorinated dibenzofurans (PCDFs).[1] It is estimated that this late-production variant accounted for less than 1% of the total Aroclor 1254 produced.[6][7]

Production Data

| Metric | Value | Year(s) | Reference |

| Peak U.S. Annual Production (All Aroclors) | 85 million pounds | 1970 | [6] |

| Total U.S. Aroclor Production | 1.4 billion pounds (estimated) | 1930-1975 | [6] |

| Total Monsanto Aroclor Production | Slightly over 40 million pounds | 1974 | [6] |

| Aroclor 1254 Market Share (of total Aroclors sold) | 17.9% | 1974 | [6] |

Industrial and Commercial Uses

The chemical stability, low flammability, and excellent electrical insulating properties of Aroclor 1254 led to its use in a wide range of industrial and commercial applications.[8] After 1971, Monsanto voluntarily restricted the sale of PCBs to "closed systems" due to growing environmental and health concerns.[1]

Use Data

The applications of Aroclor 1254 can be broadly categorized as follows:

| Application Category | Specific Uses | Aroclor Types Mentioned | Reference |

| Closed Systems (Primary Use) | Electrical transformers and capacitors as coolants and insulating fluids. | Aroclor 1254 | [1] |

| Open Systems (Pre-1971) | Plasticizers in paints, caulks, and other building materials. | Aroclor 1254 | [1][9] |

| Adhesives and tapes. | - | [5] | |

| Inks and carbonless copy paper. | - | [5] | |

| Hydraulic fluids and lubricants. | Aroclor 1254 | [8] | |

| Wire and cable coatings. | Aroclor 1254, 1260 | [8] | |

| Petroleum additives. | - | [8] |

Experimental Protocols for Analysis and Toxicity Assessment

The following sections detail common experimental methodologies for the detection and toxicological evaluation of Aroclor 1254.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Samples

This protocol is based on a method for the determination of Aroclor 1254 in soil samples using a modified QuEChERS extraction method.[10]

Sample Preparation (QuEChERS Extraction):

-

Weigh a representative soil sample.

-

Add acetonitrile (B52724) and water as the extraction solvent.

-

Shake vigorously and centrifuge.

-

Use diatomaceous earth as a dispersive solid-phase extraction sorbent for cleanup.

-

Transfer an aliquot of the upper layer for GC-MS analysis.[10]

GC-MS Conditions:

-

Column: HP-5MS (5%-phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 70°C for 2 minutes, ramp to 180°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, with a hold for 13 minutes.

-

Detector Temperature: 280°C.

-

Injection Volume: 5 µL in splitless mode.

-

MS Detection: Full scan mode (m/z 50-500).[10]

Quantification:

-

A six-point calibration curve is prepared using Aroclor 1254 standard solutions (e.g., 0.32, 0.65, 1.25, 2.5, 5, and 10 ng/mL).

-

Internal standards such as Deca-CB and TCMX are used to assess extraction recovery.[10]

Cell-Based Assays for Toxicity Assessment

These protocols are based on studies investigating the toxic effects of Aroclor 1254 on various cell lines.

Cell Viability Assay (MTT Assay):

-

Plate cells (e.g., MC3T3-E1 osteoblasts) in a 96-well plate and allow them to adhere.

-

Expose the cells to various concentrations of Aroclor 1254 (e.g., 2.5-20 µmol/L) for specific time periods (e.g., 24 or 48 hours).

-

Add MTT solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[11]

Reactive Oxygen Species (ROS) Detection:

-

Culture cells under the same conditions as the viability assay.

-

Load the cells with a fluorescent ROS probe (e.g., DCFH-DA).

-

After incubation, wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.[11]

Apoptosis Assay (TUNEL Assay):

-

Expose cells or tissues to Aroclor 1254.

-

Fix the samples.

-

Permeabilize the cells.

-

Incubate with the TUNEL reaction mixture containing TdT and labeled nucleotides.

-

Counterstain the nuclei (e.g., with Hoechst 33342).

-

Visualize and quantify apoptotic cells using fluorescence microscopy.[12]

Sperm Motility Analysis (CASA):

-

Collect and prepare human sperm samples.

-

Expose the sperm to different concentrations of Aroclor 1254 (e.g., 0, 1, 5, and 25 mg/L) for defined incubation times (e.g., 3 and 6 hours).

-

Analyze sperm motility parameters using a Computer-Assisted Sperm Analysis (CASA) system. Parameters to measure include curvilinear velocity (VCL), straight-line velocity (VSL), and average path velocity (VAP).[13]

Signaling Pathways and Molecular Mechanisms of Toxicity

Aroclor 1254 exerts its toxic effects through the modulation of several key signaling pathways. The following diagrams illustrate some of the known molecular interactions.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Coplanar PCBs within the Aroclor 1254 mixture are known ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[14][15] Activation of this pathway can lead to the expression of genes involved in xenobiotic metabolism, such as CYP1A1, and is a key mechanism for the dioxin-like toxicity of some PCBs.

Caption: Aroclor 1254 activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Induction of Oxidative Stress and Apoptosis

Aroclor 1254 exposure has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in various cell types.[16][17]

Caption: Aroclor 1254-induced oxidative stress leading to apoptosis.

Disruption of Calcium Homeostasis

Studies have indicated that Aroclor 1254 can disrupt intracellular calcium signaling, a critical process for neuronal development and function, as well as bone metabolism.[16][18]

References

- 1. oto-env.com [oto-env.com]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 5. epa.gov [epa.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. mitchelldericksonassociates.wordpress.com [mitchelldericksonassociates.wordpress.com]

- 9. epa.gov [epa.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Aroclor 1254 induced inhibitory effects on osteoblast differentiation in murine MC3T3-E1 cells through oxidative stress [frontiersin.org]

- 12. Effects of Aroclor 1254 on In Vivo Oocyte Maturation in the Mouse | PLOS One [journals.plos.org]

- 13. Toxic effects of polychlorinated biphenyls (Aroclor 1254) on human sperm motility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Concentration Dependence of Human and Mouse Aryl Hydrocarbon Receptor Responsiveness to Polychlorinated Biphenyl Exposures: Implications for Aroclor Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. The toxic effects of Aroclor 1254 exposure on the osteoblastic cell line MC3T3-E1 and its molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aroclor 1254 induced inhibitory effects on osteoblast differentiation in murine MC3T3-E1 cells through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gene expression profiles following exposure to a developmental neurotoxicant, Aroclor 1254: pathway analysis for possible mode(s) of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Aroclor 1254: A Technical Guide to its Mechanisms of Toxic Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aroclor 1254 is a commercial mixture of polychlorinated biphenyls (PCBs) characterized by a 54% chlorine content by weight. Although its production was banned in many countries in the 1970s due to its environmental persistence and adverse health effects, Aroclor 1254 and its constituent congeners remain a significant environmental and health concern. This technical guide provides an in-depth overview of the core mechanisms underlying the toxicity of Aroclor 1254, with a focus on molecular and cellular pathways. The information presented is intended for researchers, scientists, and drug development professionals engaged in toxicology, environmental health, and related fields.

Core Toxicological Mechanisms

The toxicity of Aroclor 1254 is multifaceted, arising from the complex interplay of its various congeners with biological systems. The primary mechanisms of its toxic action include the induction of oxidative stress, activation of the Aryl Hydrocarbon Receptor (AhR), neurotoxicity, and endocrine disruption.

Oxidative Stress

A growing body of evidence points to oxidative stress as a central mechanism in Aroclor 1254-induced cellular damage.[1][2][3][4][5] Exposure to Aroclor 1254 leads to the excessive production of reactive oxygen species (ROS), overwhelming the cellular antioxidant defense systems.[1][4] This imbalance results in damage to lipids, proteins, and DNA, ultimately leading to cellular dysfunction and death.[3]

Key Pathways in Aroclor 1254-Induced Oxidative Stress

Caption: Aroclor 1254 induces oxidative stress by disrupting mitochondrial function, leading to increased ROS production and depletion of cellular antioxidants.

Aryl Hydrocarbon Receptor (AhR) Activation

Certain dioxin-like congeners within the Aroclor 1254 mixture are ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6] Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes. This leads to the induction of a battery of genes, most notably cytochrome P450 enzymes such as CYP1A1.[7][8] While Aroclor 1254 as a mixture is considered a weak AhR agonist, this pathway is a significant contributor to its toxic effects.[9]

Aroclor 1254-Mediated AhR Signaling Pathway

Caption: Dioxin-like congeners in Aroclor 1254 activate the AhR signaling pathway, leading to the induction of xenobiotic-metabolizing enzymes.

Neurotoxicity

Aroclor 1254 is a well-established neurotoxicant, with effects observed on both the developing and adult nervous systems.[10][11] A primary target is the dopaminergic system, where Aroclor 1254 has been shown to decrease dopamine (B1211576) levels and induce the death of dopaminergic neurons.[12][13][14][15][16] The neurotoxic effects are often linked to the induction of oxidative stress within neuronal cells.[3]

Experimental Workflow for Assessing Aroclor 1254 Neurotoxicity

Caption: A typical experimental workflow to investigate the neurotoxic effects of Aroclor 1254 in an animal model.

Endocrine Disruption

Aroclor 1254 is a potent endocrine-disrupting chemical, interfering with the synthesis, transport, and action of various hormones. It has been shown to affect the reproductive neuroendocrine function by altering hypothalamic serotonin (B10506) metabolism.[12] Furthermore, Aroclor 1254 exhibits estrogenic activity by repressing the Wnt7a signaling pathway in the female reproductive tract.[17] It also disrupts thyroid hormone signaling and can lead to insulin (B600854) resistance by inhibiting the insulin receptor signal pathway.[18]

Quantitative Toxicity Data

The following tables summarize quantitative data from various studies on the toxic effects of Aroclor 1254.

Table 1: Cytotoxicity of Aroclor 1254

| Cell Type | Endpoint | Concentration | Effect | Reference |

| Rat Hepatocytes | Cell Viability (MTT) | 30 µM | Significant decrease | [2] |

| Rat Hepatocytes | LDH Leakage | 30 µM | Significant increase | [2] |

| Human Sperm | Motility | 5 mg/L | Significant decrease | [1] |

| Human Sperm | Motility | 25 mg/L | Significant decrease | [1] |

| Murine MC3T3-E1 Osteoblasts | Cell Viability | 10 µmol/L (48h) | Significant decrease | [4] |

| Murine MC3T3-E1 Osteoblasts | Cell Viability | 20 µmol/L (48h) | Significant decrease | [4] |

Table 2: Induction of Oxidative Stress by Aroclor 1254

| System | Marker | Concentration | Effect | Reference |

| Human Sperm | Intracellular ROS | 5 mg/L (6h) | 112.7% of control | [1] |

| Human Sperm | Intracellular ROS | 25 mg/L (6h) | 128.1% of control | [1] |

| Rat Hepatocyte Mitochondria | ROS Generation | 30 µM | Significant increase | [2] |

| Rat Testicular Mitochondria | H₂O₂ Generation | 0.75 mg/kg/day (i.p.) | Significant increase | [19] |

| Rat Testicular Mitochondria | Lipid Peroxidation | 1.5 mg/kg/day (i.p.) | Significant increase | [19] |

| Murine MC3T3-E1 Osteoblasts | Intracellular ROS | 10 µmol/L (48h) | 198% of control | [4] |

| Murine MC3T3-E1 Osteoblasts | Intracellular ROS | 20 µmol/L (48h) | 247% of control | [4] |

| Zebrafish Intestine | ROS Content | 5 µg/L (21 days) | 153.9% of control | [20] |

| Zebrafish Intestine | MDA Content | 5 µg/L (21 days) | 153.7% of control | [20] |

Table 3: Effects of Aroclor 1254 on Mitochondrial Function

| System | Parameter | Concentration | Effect | Reference |

| Human Sperm | Mitochondrial Membrane Potential (ΔΨm) | 5 mg/L | Significant decrease | [1] |

| Human Sperm | Mitochondrial Membrane Potential (ΔΨm) | 25 mg/L | Significant decrease | [1] |

| Rat Hepatocyte Mitochondria | Mitochondrial Membrane Potential (ΔΨm) | 30 µM | Inhibition | [2] |

| Rat Hepatocyte Mitochondria | Respiratory Complex I Activity | 30 µM | Inhibition | [2] |

| Rat Hepatocyte Mitochondria | Respiratory Complex III Activity | 30 µM | Inhibition | [2] |

Table 4: Neurotoxic Effects of Aroclor 1254

| System | Parameter | Dose/Concentration | Effect | Reference |

| Rat Striatal Slices | Dopamine Content | > 20 ppm | Significant decrease | [13] |

| Adult Male Mice | Locomotor Activity (Vertical) | 12 mg/kg/day (2 weeks) | Significant increase | [3] |

| Adult Male Mice | Locomotor Activity (Vertical) | 25 mg/kg/day (2 weeks) | Significant increase | [3] |

| PC12 Cells | Dopamine Release | Concentration-dependent | Decrease | [16] |

Table 5: Effects of Aroclor 1254 on Gene Expression

| System | Gene | Dose/Concentration | Effect | Reference |

| Tilapia Liver | CYP1A1 mRNA | 8 ppm (food, 3 days) | 110% of control | [7] |

| Foetal Rat Hepatocytes | CYP1A1 (EROD activity) | 1 µM | Induction | [8] |

| Xenopus laevis | p450 1A1 | 200 ppm (food) | Increased expression | [21] |

| Murine MC3T3-E1 Osteoblasts | ocn mRNA | 20 µmol/L | 48.8% decrease | [22] |

| Murine MC3T3-E1 Osteoblasts | alp mRNA | 20 µmol/L | 35.8% decrease | [22] |

Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is adapted from methods used to assess ROS production in cells exposed to Aroclor 1254.[1][4][23][24]

-

Cell Culture and Treatment:

-

Plate cells (e.g., sperm, osteoblasts) in a 96-well plate at an appropriate density and allow them to adhere.

-

Expose the cells to various concentrations of Aroclor 1254 (and a vehicle control) for the desired duration.

-

-

Staining with DCFH-DA:

-

Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS).

-

Add a solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to each well and incubate in the dark at 37°C for 30-60 minutes. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

-

Fluorescence Measurement:

-

After incubation, wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

The fluorescence intensity is directly proportional to the level of intracellular ROS.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol is based on the use of the JC-1 dye to measure changes in mitochondrial membrane potential, a key indicator of mitochondrial health.[1][25]

-

Cell Preparation and Treatment:

-

Prepare a suspension of cells (e.g., sperm) and expose them to different concentrations of Aroclor 1254 and a vehicle control.

-

-

JC-1 Staining:

-

Add the JC-1 staining solution to the cell suspension and incubate at 37°C in a CO₂ incubator for 15-30 minutes. JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.

-

-

Flow Cytometry Analysis:

-

After incubation, analyze the cells using a flow cytometer.

-

Excite the cells with a 488 nm laser and detect the green fluorescence in the FL1 channel and the red fluorescence in the FL2 channel.

-

The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

-

Aryl Hydrocarbon Receptor (AhR) Activation Luciferase Reporter Assay

This protocol outlines a common method for quantifying the activation of the AhR by compounds like the dioxin-like congeners in Aroclor 1254.[26][27][28][29][30]

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HepG2, H1L6.1c2) in 96-well plates.

-

Transfect the cells with a luciferase reporter plasmid containing multiple dioxin response elements (DREs) upstream of the luciferase gene. A co-reporter plasmid (e.g., Renilla luciferase) is often included for normalization.

-

-

Compound Exposure:

-

After transfection, expose the cells to various concentrations of Aroclor 1254, a positive control (e.g., TCDD), and a vehicle control for 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly luciferase activity using a luminometer. If a co-reporter was used, measure its activity as well.

-

Normalize the firefly luciferase activity to the co-reporter activity to account for variations in transfection efficiency and cell number.

-

An increase in luciferase activity indicates activation of the AhR.

-

Conclusion

The toxicological profile of Aroclor 1254 is complex, with multiple interacting mechanisms contributing to its adverse health effects. The induction of oxidative stress appears to be a central and unifying theme, underlying its neurotoxicity, hepatotoxicity, and reproductive toxicity. The activation of the Aryl Hydrocarbon Receptor by dioxin-like congeners also plays a crucial role in mediating its toxic responses, particularly the induction of metabolic enzymes. Furthermore, its ability to disrupt endocrine signaling pathways highlights its broad impact on physiological homeostasis. A thorough understanding of these core mechanisms is essential for risk assessment, the development of potential therapeutic interventions, and the ongoing efforts to remediate contaminated environments. This technical guide provides a foundational overview to aid researchers, scientists, and drug development professionals in their work related to this persistent and hazardous environmental contaminant.

References

- 1. Toxic effects of polychlorinated biphenyls (Aroclor 1254) on human sperm motility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aroclor 1254 induced cytotoxicity and mitochondrial dysfunction in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subchronic Polychlorinated Biphenyl (Aroclor 1254) Exposure Produces Oxidative Damage and Neuronal Death of Ventral Midbrain Dopaminergic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aroclor 1254 induced inhibitory effects on osteoblast differentiation in murine MC3T3-E1 cells through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Differential expression of CYP1A1 mRNA in gill, intestine and liver of tilapia fed with PCB Aroclor-1254 and Aroclor-1260 spiked food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of PCBs (Aroclor 1254) on cytochrome-P450 expression and monooxygenase activities in cultured foetal rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An assessment of neurotoxicity of aroclors 1016, 1242, 1254, and 1260 administered in diet to Sprague-Dawley rats for one year - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Aroclors 1254 and 1260 reduce dopamine concentrations in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dl.astm.org [dl.astm.org]

- 15. researchgate.net [researchgate.net]

- 16. Effects of polychlorinated biphenyls on dopamine release from PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PCBs exert an estrogenic effect through repression of the Wnt7a signaling pathway in the female reproductive tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Perinatal exposure to Aroclor 1254 disrupts thyrotropin-releasing hormone mRNA expression in the paraventricular nucleus of male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Aroclor 1254 impairs spermatogenesis and induces oxidative stress in rat testicular mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of Aroclor 1254 on Intestinal Immunity, Metabolism, and Microflora in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dietary exposure to Aroclor 1254 alters gene expression in Xenopus laevis frogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Aroclor 1254 induced inhibitory effects on osteoblast differentiation in murine MC3T3-E1 cells through oxidative stress [frontiersin.org]

- 23. assaygenie.com [assaygenie.com]

- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 25. Toxic effects of polychlorinated biphenyls (Aroclor 1254) on human sperm motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. indigobiosciences.com [indigobiosciences.com]

- 29. academic.oup.com [academic.oup.com]

- 30. indigobiosciences.com [indigobiosciences.com]

The Environmental Odyssey of Aroclor 1254: A Technical Guide to its Fate and Transport

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Aroclor 1254, a commercial mixture of polychlorinated biphenyls (PCBs), persists as a significant environmental contaminant of concern due to its chemical stability, resistance to degradation, and potential for bioaccumulation. This technical guide provides a comprehensive overview of the environmental fate and transport of Aroclor 1254, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex processes to support advanced research and risk assessment.

Physicochemical Properties of Aroclor 1254

Aroclor 1254 is a light yellow, viscous liquid at room temperature, characterized by its high molecular weight and low water solubility.[1] Its chemical and physical properties are primary determinants of its behavior and distribution in the environment. The name "1254" indicates a 12-carbon biphenyl (B1667301) structure with approximately 54% chlorine by mass.[2][3] These properties contribute to its persistence and tendency to partition into organic matrices.

| Property | Value | Reference(s) |

| Molecular Weight (average) | 328 g/mol | [1] |

| Physical State | Viscous liquid | [1] |

| Boiling Point | 365–390 °C | [1] |

| Density (at 25 °C) | 1.54 g/cm³ | [1] |

| Water Solubility (at 24-25 °C) | 0.012 - 0.057 mg/L | [1] |

| Vapor Pressure (at 25 °C) | 7.71 x 10⁻⁵ mm Hg | [1] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 6.5 | [1] |

| Log K_oc_ (Soil Organic Carbon-Water (B12546825) Partition Coefficient) | 4.6 - 6.1 | [4] |

Environmental Fate and Transport

The environmental journey of Aroclor 1254 is governed by a complex interplay of partitioning, transformation, and transport processes. Its high lipophilicity and low aqueous solubility are the driving forces behind its distribution and persistence in various environmental compartments.

Partitioning and Adsorption

With a high octanol-water partition coefficient (Log K_ow_ of 6.5) and soil organic carbon-water partition coefficient (Log K_oc_ of 4.6-6.1), Aroclor 1254 strongly adsorbs to soil, sediment, and suspended organic matter.[1][4] This partitioning behavior significantly limits its mobility in aqueous systems and leads to its accumulation in benthic sediments, which act as long-term reservoirs of contamination. The organic carbon content of soil and sediment is a critical factor in determining the extent of adsorption.

Biodegradation

The microbial degradation of Aroclor 1254 is a slow process, with its persistence being a hallmark of its environmental impact. However, both aerobic and anaerobic microorganisms have demonstrated the ability to transform PCB congeners. Anaerobic bacteria can reductively dehalogenate the more highly chlorinated biphenyls, while aerobic bacteria can degrade the less chlorinated congeners. A study utilizing the cyanobacterium Anabaena PD-1 reported a degradation half-life of 11.36 days for Aroclor 1254 under specific laboratory conditions.[5] In soil, the half-life is considerably longer, with one estimate being 940 days.[6]

Photodegradation

Photodegradation of Aroclor 1254 can occur through the action of sunlight, although the process is generally slow in the environment. The rate of photolysis can be significantly enhanced in the presence of sensitizers or under specific laboratory conditions using UV irradiation. For instance, one study reported that the photodecomposition of an Aroclor 1254 and 1260 mixture in the presence of carbon-doped nanostructured TiO₂ under UV irradiation was complete in approximately 15 minutes.[7]

Volatilization

Despite its low vapor pressure, volatilization of Aroclor 1254 from water surfaces can be a significant transport mechanism to the atmosphere. The rate of volatilization is influenced by factors such as temperature, water turbulence, and the degree of partitioning to suspended solids. Less chlorinated PCB congeners are generally more volatile than their more highly chlorinated counterparts.

Bioaccumulation

Aroclor 1254 is known to bioaccumulate in living organisms, with its concentration increasing at higher trophic levels in the food chain. Its high lipophilicity leads to its storage in the fatty tissues of animals. The bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the surrounding water, is a key indicator of this potential.

| Organism | BCF Value | Exposure Duration (days) | Reference(s) |

| Ciliate protozoans (Tetrahymena pyriformis) | 60 | 7 | [6] |

| Eastern oyster (Crassostrea virginica) | 8,100 - 101,000 | 2 - 245 | [6] |

| Grass shrimp (Palaemonetes pugio) | 27,000 | 16 | [6] |

| Pink shrimp (Penaeus duorarum) | 140 | 2 | [6] |

| Spot (Leiostomus xanthurus) | 37,000 | 28 | [6] |

| Sheepshead minnow (Cyprinodon variegatus) | 30,000 | 28 | [6] |

| Pinfish (Lagodon rhomboides) | 980 | 2 | [6] |

| Fish (general) | 164,000 | - | [5] |

| Oyster (general) | 111,000 | - | [5] |